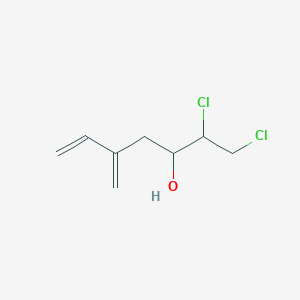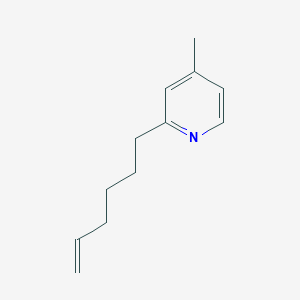
2-(Hex-5-EN-1-YL)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hex-5-EN-1-YL)-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound features a hex-5-en-1-yl group and a methyl group attached to the pyridine ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-EN-1-YL)-4-methylpyridine typically involves the alkylation of 4-methylpyridine with hex-5-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hex-5-EN-1-YL)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the hex-5-en-1-yl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Saturated hexyl derivatives
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-(Hex-5-EN-1-YL)-4-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Hex-5-EN-1-YL)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The presence of the hex-5-en-1-yl group allows for additional interactions with biological membranes or proteins, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(Hex-5-EN-1-YL)oxirane: A compound with a similar hex-5-en-1-yl group but with an oxirane ring instead of a pyridine ring.
Hex-5-en-1-yl 2-methylbutanoate: Another compound featuring the hex-5-en-1-yl group but with a different functional group attached.
Uniqueness: 2-(Hex-5-EN-1-YL)-4-methylpyridine stands out due to its unique combination of the pyridine ring and the hex-5-en-1-yl group. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
64909-82-6 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
2-hex-5-enyl-4-methylpyridine |
InChI |
InChI=1S/C12H17N/c1-3-4-5-6-7-12-10-11(2)8-9-13-12/h3,8-10H,1,4-7H2,2H3 |
InChI-Schlüssel |
ACXXTZVBXCAAAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)CCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
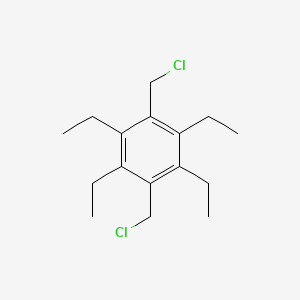
![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)


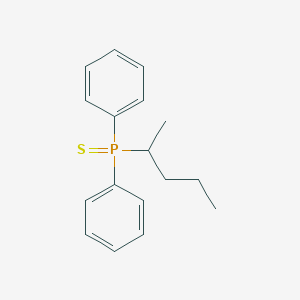
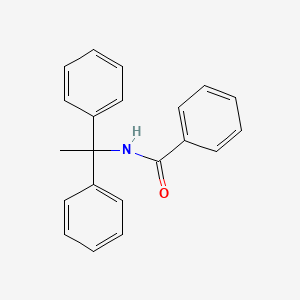
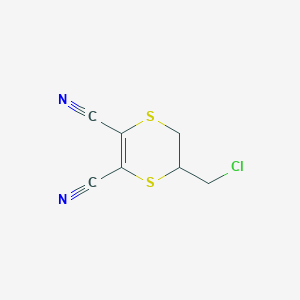

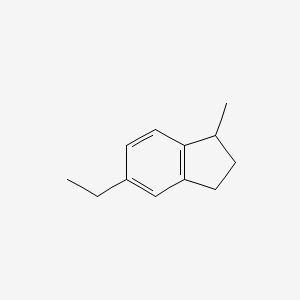


![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
